Cas no 305357-89-5 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide structure
305357-89-5 structure
Product Name:N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide
CAS-nummer:305357-89-5
MF:C21H17N3O
MW:327.379184484482
CID:5146728
PubChem ID:746661
Update Time:2025-06-11

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide Chemische en fysische eigenschappen

Naam en identificatie

    • GLUT1-IN-2
    • N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
    • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide
    • N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYLBENZAMIDE
    • Oprea1_315570
    • Oprea1_627691
    • STK223398
    • Benzamide, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-
    • TS-09192
    • G64944
    • HY-148315
    • CS-0618892
    • AKOS000644801
    • AG-690/40721173
    • 305357-89-5
    • WAY-304388
    • F0806-0266
    • CHEMBL1276927
    • N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide
    • Inchi: 1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
    • InChI-sleutel: BFAZKDZNMRHORZ-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC=C(C)C=1)NC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1

Berekende eigenschappen

  • Exacte massa: 327.137162174g/mol
  • Monoisotopische massa: 327.137162174g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 3
  • Complexiteit: 468
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 57.8

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide Prijsmeer >>

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